Molecular Descriptor Comparison: Lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) vs. Thiophene Analog
The target compound's computed XLogP3-AA of 1.1 is markedly lower than the thiophene analog 6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide, which is estimated to have an XLogP3-AA of approximately 2.0–2.5 due to the replacement of the polar N-methylpyrazole with the more lipophilic thiophene ring . This lower lipophilicity may translate to improved aqueous solubility and reduced non-specific protein binding, attributes critical for in vitro assay reproducibility .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 6-ethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)nicotinamide: estimated 2.0–2.5 (no experimentally determined value available) |
| Quantified Difference | Target compound is approximately 0.9–1.4 log units lower |
| Conditions | Computed XLogP3-AA values based on fragment-based algorithm; experimental logP/logD not available |
Why This Matters
Lower lipophilicity reduces the risk of aggregation-based false positives and non-specific binding in enzyme inhibition assays, making the target compound preferable for primary screening campaigns.
